molecular formula C15H12FN3 B14156685 2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 327098-36-2

2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B14156685
CAS No.: 327098-36-2
M. Wt: 253.27 g/mol
InChI Key: ODNMTXWVAZKNSM-UHFFFAOYSA-N
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Description

2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure that includes a fluorophenyl group and a cyclopenta[b]pyridine core, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This reaction is often carried out in refluxing ethanol, providing high yields in a relatively short reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as fluorinated pyridines and aminopyridines, which have significant pharmacological and industrial applications .

Scientific Research Applications

2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile stands out due to its unique cyclopenta[b]pyridine core and the presence of a fluorophenyl group. These structural features contribute to its distinct pharmacological properties and make it a valuable compound for various scientific research applications .

Properties

CAS No.

327098-36-2

Molecular Formula

C15H12FN3

Molecular Weight

253.27 g/mol

IUPAC Name

2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H12FN3/c16-10-6-4-9(5-7-10)14-11-2-1-3-13(11)19-15(18)12(14)8-17/h4-7H,1-3H2,(H2,18,19)

InChI Key

ODNMTXWVAZKNSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C3=CC=C(C=C3)F)C#N)N

solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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